molecular formula C8H8O2S B1338496 2-Hydroxy-5-(methylthio)benzaldehyde CAS No. 67868-84-2

2-Hydroxy-5-(methylthio)benzaldehyde

Cat. No. B1338496
CAS RN: 67868-84-2
M. Wt: 168.21 g/mol
InChI Key: UEFUHPOUXWUJPA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylthio)benzaldehyde is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to other compounds that have been synthesized and characterized, such as azo-benzoic acids and their precursors, which include 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes . These compounds have been analyzed using various spectroscopic techniques and theoretical methods to understand their molecular structures and behaviors in different environments .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of Schiff bases and subsequent reactions. For instance, the synthesis of azo-benzoic acids from their benzaldehyde precursors involves the use of diazenyl groups and has been characterized using NMR, UV-VIS, and IR spectroscopy . Additionally, the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) from 2-aminochromone-3-carboxaldehyde and related compounds demonstrates the potential for creating complex molecules from simpler benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structures and geometries of these compounds have been optimized using density functional theory (DFT) methods, which provide insights into the electronic structure and stability of the molecules . The use of B3LYP density functional theory with a 6-31G(d) basis set has been employed to predict the molecular geometry and properties of azo-benzoic acids . Similarly, DFT calculations have been carried out for MBCND to investigate its equilibrium geometry and electronic structure .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives in various reactions has been studied, including their role in acid-base dissociation and azo-hydrazone tautomerism . These reactions are influenced by the solvent composition and pH of the medium. Additionally, the reactivity of 2-(1-hydroxybenzyl)thiamin, a related compound, has been examined, revealing that it does not revert to thiamin and benzaldehyde under neutral conditions as previously thought, but rather fragments into different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The UV-VIS absorption spectra of azo-benzoic acids have been measured in different solvents, and the effects of solvent and pH on the species present in solution have been characterized . The electronic absorption spectra of MBCND have also been measured and analyzed using TD-DFT calculations to understand the transitions involved . Furthermore, the potential for protein modification by 2-hydroxyaldehydes, which are structurally related to 2-hydroxy-5-(methylthio)benzaldehyde, has been investigated, indicating their reactivity with amines and potential pathways for lysine modification .

Scientific Research Applications

1. Specific Scientific Field: Organic Synthesis 2-Hydroxy-5-(methylthio)benzaldehyde is used in the field of organic synthesis .

3. Methods of Application or Experimental Procedures The synthesis involves a two-step, one-pot procedure. The first step involves the formation of a stable aluminum hemiaminal, which acts as a tetrahedral intermediate. This intermediate protects a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

1. General Properties and Uses 2-Hydroxy-5-(methylthio)benzaldehyde is a light-yellow to yellow powder or crystals . It is used in various chemical reactions and can be used as a building block in organic synthesis .

1. General Properties and Uses 2-Hydroxy-5-(methylthio)benzaldehyde is a light-yellow to yellow powder or crystals . It is used in various chemical reactions and can be used as a building block in organic synthesis .

Safety And Hazards

The compound has been classified as having some hazards. It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided .

properties

IUPAC Name

2-hydroxy-5-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFUHPOUXWUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498102
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(methylthio)benzaldehyde

CAS RN

67868-84-2
Record name 2-Hydroxy-5-(methylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67868-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl magnesium bromide (38 mL of a 3.0 M solution in diethyl ether, 113.8 mmole) was chilled with an ice-water bath. To the chilled solution was added a solution of 4-(methylthio)phenol (15.95 g, 113.8 mmole) in diethyl ether (30 mL) over 0.15 hour during which time gas was evolved. The reaction was held at 0° C. for 0.5 hour, at room temperature for 0.5 hour, and the addition funnel replaced with a distillation head. Toluene (250 mL) and the diethyl ether were distilled out of the reactor. The reaction was cooled, toluene (250 mL) and hexamethylphosphoramide (HMPA) (19.8 mL, 20.4 g, 113.8 mmole) were added, and the resulting mixture was stirred for 0.25 hours. The distillation head was replaced with a condenser and paraformaldehyde (8.5 g, 284.4 mmole) was added. The reaction was heated to 90° C. for 3 hours. The reaction mixture was cooled to room temperature, was acidified with 1N HCl and the layers separated. The organic phase was washed with water, and with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield a solid. This solid was purified by silica chromatography (hexanes-ethyl acetate, 5:1) yielding the salicylaldehyde as a yellow crystalline solid (6.01 g) of suitable purity to be used in the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Shen, X Liu, X Zhang, Y Zhang, B Gu - Spectrochimica Acta Part A …, 2020 - Elsevier
Hypochlorous acid (HOCl) acts as crucial roles in pathologica processes and relevant diseases. Thus, it is meaningful to explore a reliable method for monitoring HClO in biosystem. In …
K Routh, CP Pradeep - Inorganic Chemistry, 2023 - ACS Publications
Multifunctional materials based on polyoxovanadates (POVs) have rarely been reported. Herein, we used aryl sulfonium counterions (ASCIs) bearing a salicylaldehyde-type …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
B Gu, M Liu, J Long, X Ye, Z Xu, Y Shen - Spectrochimica Acta Part A …, 2022 - Elsevier
Detecting and imaging intracellular hypochlorous acid (HClO) is of great importance owning to its prominent role in numerous pathological and physiological processes. In this …
B Zhao, W Wang, Y Song, H Li, L Jiang… - Coloration Technology - Wiley Online Library
Hypochlorite is a kind of endogenously produced reactive oxygen species (ROS) in the human immune system and plays a crucial role in many pathophysiological processes. In this …
H Oshita, T Yoshimura, S Mori, F Tani… - JBIC Journal of …, 2018 - Springer
To gain insights into the role of the proximal indole ring in the redox-active metal center as seen in galactose oxidase, we prepared the Cu(II)-salen-type complexes having a pendent …
R Singh, AK Gupta, CP Pradeep - Crystal Growth & Design, 2021 - ACS Publications
The development of novel metal-free solid-state near-infrared (NIR) emitters is a challenging task. Herein, the facile synthesis of two organic solid-state NIR emitters emitting at 705 and …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Ghaffari, A Asadzadeh… - Journal of Advanced …, 2018 - jabs.fums.ac.ir
Background & Objective: Abnormal production of melanin pigment which causes melasma, freckles, ephelides, and age spots, are esthetic problems. Polyphenol oxidase (PPO), a …
Number of citations: 3 jabs.fums.ac.ir
H Li, B Zhao, W Wang, Y Song, L Jiang, L Chu… - Available at SSRN … - papers.ssrn.com
Hypochlorite is a kind of endogenously produced reactive oxygen species (ROS) in the human immune system and plays a crucial role in many pathophysiological processes. In this …
Number of citations: 0 papers.ssrn.com
شیماغفاری, عزیزهاسدزاده… - Journal of Fasa …, 2018 - search.ebscohost.com
Background & Objective: Abnormal production of melanin pigment which causes melasma, freckles, ephelides, and age spots, are esthetic problems. Polyphenol oxidase (PPO), a …
DS Visualizer - sid.ir
Untitled Page 1 شب Page 2 اسف یکشزپ مولع هاگشناد هلجم | لاس متشه | هرامش 1| راهب 7 131 امیش یرافغ ناراکمه و journal.fums.ac.ir 816 تاقتشم زا يهورگ یور رب گنیکاد تاعلاطم دیهدلآ …‎
Number of citations: 2 www.sid.ir

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